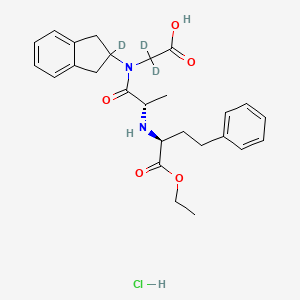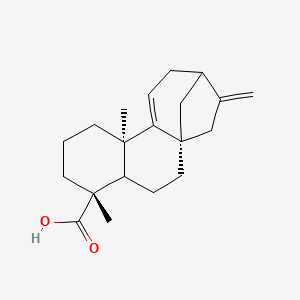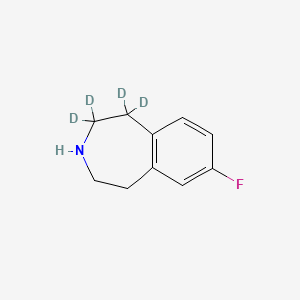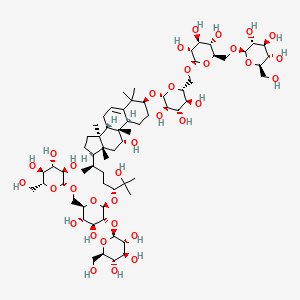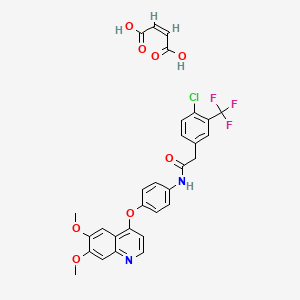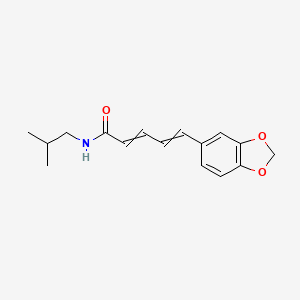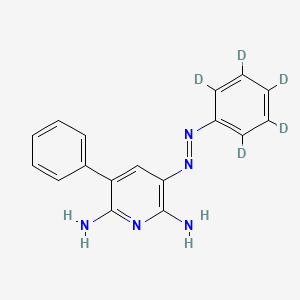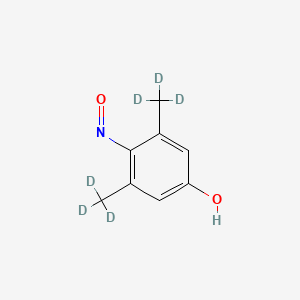
4-Nitroso-3,5-xylenol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitroso-3,5-xylenol-d6: is a deuterated derivative of 4-nitroso-3,5-xylenol, an aromatic compound characterized by the presence of a nitroso group (-NO) attached to a benzene ring substituted with two methyl groups. The deuterium atoms replace the hydrogen atoms in the methyl groups, making it useful in various scientific applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitroso-3,5-xylenol-d6 typically involves the following steps:
Nitration: The starting material, 3,5-xylenol-d6, undergoes nitration to introduce a nitro group (-NO2) at the para position relative to the hydroxyl group.
Reduction: The nitro group is then reduced to an amino group (-NH2) using reducing agents such as iron powder or tin chloride in acidic conditions.
Nitrosation: The amino group is subsequently nitrosated to form the nitroso compound. This step involves the reaction with nitrous acid (HNO2) or other nitrosating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Purification: The final product is purified using techniques like recrystallization, distillation, or chromatography to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Nitroso-3,5-xylenol-d6 undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amino compounds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products:
Oxidation: Formation of 4-nitro-3,5-xylenol-d6.
Reduction: Formation of 4-amino-3,5-xylenol-d6.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
4-Nitroso-3,5-xylenol-d6 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a probe in drug metabolism studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitroso-3,5-xylenol-d6 involves its interaction with molecular targets through its nitroso group. The nitroso group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent adducts, altering the function of the target molecules and affecting cellular pathways.
Comparison with Similar Compounds
4-Nitroso-3,5-xylenol: The non-deuterated version of the compound.
4-Nitro-3,5-xylenol: The oxidized form of the compound.
4-Amino-3,5-xylenol: The reduced form of the compound.
Comparison: 4-Nitroso-3,5-xylenol-d6 is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies. This isotopic labeling allows for the tracking of the compound in various biological and chemical processes, providing insights into reaction mechanisms and metabolic pathways that are not easily achievable with non-deuterated compounds.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
157.20 g/mol |
IUPAC Name |
4-nitroso-3,5-bis(trideuteriomethyl)phenol |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(10)4-6(2)8(5)9-11/h3-4,10H,1-2H3/i1D3,2D3 |
InChI Key |
ZVUJMNCTXGSXSQ-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC(=C1N=O)C([2H])([2H])[2H])O |
Canonical SMILES |
CC1=CC(=CC(=C1N=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
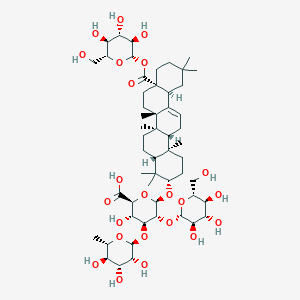
![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
